
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
Overview
Description
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is a chiral compound widely used in organic chemistryThese NMR-based methods help determine the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid typically involves the reaction of benzaldehyde with methanol and trifluoromethyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Case Study : A study published in Journal of Chromatography investigated the use of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for the resolution of amphetamine-related compounds. The chiral acylating reagent was utilized to create diastereomeric amides which were then separated using gas-liquid chromatography (GLC). The study demonstrated that this method could effectively resolve amino acid enantiomers and determine the enantiomeric composition of drugs excreted in biological fluids .
Recent research has highlighted the potential implications of organofluorine compounds like (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid on environmental health. Studies indicate that fluorinated compounds can persist in ecosystems and may pose risks to human health and wildlife . Understanding their behavior in environmental contexts is crucial for assessing risks associated with their use.
Synthesis and Reaction Pathways
This compound is synthesized through various chemical pathways that involve fluorinated precursors. Its synthesis often requires careful handling due to its hygroscopic nature and potential reactivity with moisture.
Mechanism of Action
The mechanism by which (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid exerts its effects involves its ability to form stable complexes with chiral molecules. This interaction allows for the determination of the absolute configuration of chiral centers in molecules. The compound’s trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in stereochemical analysis .
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-alpha-Methoxyphenylacetic acid
- (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride
- ®-(-)-Mandelic acid
Uniqueness
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in stereochemical analysis compared to other similar compounds .
Biological Activity
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, commonly referred to as MTPA, is a chiral compound primarily utilized in the field of organic chemistry for its role as a derivatizing agent in NMR spectroscopy. Its unique trifluoromethyl group enhances its biological activity and utility in various chemical analyses, particularly in the resolution of enantiomers. This article delves into the biological activity of MTPA, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H9F3O3
- Molecular Weight : 232.17 g/mol
- Melting Point : 46-49 °C
- Density : 1.303 g/mL at 25 °C
- Optical Purity : ee ≥ 99% (GLC)
The presence of the trifluoromethyl group significantly influences the compound's electronic properties, making it a valuable candidate for various biological applications.
MTPA is primarily known for its role in chiral resolution through Mosher's method. The compound reacts with secondary alcohols and amines to form diastereomeric esters or amides, which can be separated based on their differing physical properties. This process is crucial for determining the absolute configuration of chiral centers in complex molecules.
Key Mechanisms:
- Chiral Discrimination : MTPA's ability to form diastereomers allows for effective separation and analysis of enantiomers.
- NMR Analysis : It serves as a derivatizing agent that enhances NMR signal resolution, facilitating the identification of chiral compounds.
Biological Applications
MTPA has been employed in various biological studies, particularly in pharmacology and toxicology. Its applications range from drug metabolism studies to the analysis of biological fluids.
Case Studies:
- Amphetamine Derivatives : Research demonstrated that MTPA can be used to derive diastereomeric amides from amphetamines, aiding in the determination of their absolute configurations and enantiomeric compositions in biological samples .
- Drug Metabolism : A study indicated that MTPA was effective in analyzing the enantiomeric composition of 2,5-dimethoxy-4-methylamphetamine excreted in rat urine after administration. This highlights its utility in pharmacokinetic studies .
- Chiral Resolution : In a detailed study on Mosher's acid derivatives, MTPA was shown to resolve racemic mixtures effectively, demonstrating high resolving efficiency for various compounds .
Comparative Biological Activity
To better understand MTPA's biological activity compared to other compounds, a table summarizing key findings from relevant studies is presented below:
Safety and Handling
MTPA is classified as a hazardous substance with potential irritant effects on skin and eyes. Proper safety measures should be taken when handling this compound, including the use of gloves and goggles.
Hazard Classifications:
- Eye Irrit. 2
- Skin Irrit. 2
- STOT SE 3
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, and how is enantiomeric purity ensured?
- Synthesis : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of trifluoromethyl ketones using chiral auxiliaries or organocatalysts can yield the desired (S)-configuration .
- Purity Assurance : Enantiomeric purity (>99.5% ee) is validated using chiral HPLC with columns like Chiralcel OD-H and polarimetric analysis. Optical rotation measurements ([α]D) are compared to literature values (e.g., [α]D = -15.6° for the (S)-enantiomer) .
- Key Data : Molecular formula (C₁₀H₉F₃O₃), MW 234.17, melting point 46–49°C, and density 1.303 g/mL at 25°C .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR, while the methoxy group resonates at δ 3.3–3.5 ppm in ¹H NMR .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺ at m/z 235.07) and fragmentation patterns .
- X-ray Crystallography : Used to resolve absolute configuration, particularly when crystallized with chiral amines or alcohols .
Q. How is this compound applied in asymmetric synthesis and chiral derivatization?
- Chiral Derivatization : The acid’s α-methoxy-α-trifluoromethyl group reacts with racemic alcohols or amines to form diastereomeric esters/amides, separable via HPLC. This is widely used to determine enantiomeric excess (ee) in kinetic resolutions .
- Catalysis : Acts as a chiral ligand in metal-catalyzed asymmetric reactions (e.g., Pd-catalyzed allylic alkylation) due to its strong electron-withdrawing trifluoromethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess measurements when using this compound as a derivatizing agent?
- Methodological Pitfalls : Discrepancies may arise from incomplete derivatization or kinetic resolution during reaction. Ensure derivatization conditions (e.g., temperature, stoichiometry) are optimized to prevent partial racemization .
- Cross-Validation : Use complementary techniques (e.g., Mosher’s ester analysis vs. chiral HPLC) to confirm ee. For example, compare results from ¹H NMR diastereomeric integration and chiral phase GC .
Q. What role does the trifluoromethyl group play in modulating steric and electronic effects during chiral induction?
- Steric Effects : The CF₃ group creates a bulky environment, favoring specific transition states in asymmetric reactions (e.g., Cram’s chelation control in ketone alkylation) .
- Electronic Effects : The electron-withdrawing nature of CF₃ enhances hydrogen-bonding interactions with substrates, critical in organocatalytic processes .
- Case Study : In copolymer systems with (R)-MPA, the CF₃ group in (S)-MTPA induces helical inversion in solvents like THF, demonstrating chiral conflict/accord mechanisms .
Q. How can researchers address solubility challenges in reactions involving this compound?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility. For low-polarity conditions, toluene/THF mixtures are effective .
- Derivatization : Convert to methyl ester (e.g., using diazomethane) for improved solubility in organic phases while retaining chiral integrity .
Q. Applications in Advanced Material Science
Q. What is the compound’s role in developing chiral stationary phases (CSPs) for HPLC?
- CSP Design : Covalently bond the acid to silica gel via amide linkages to create CSPs. The CF₃ group enhances enantioselectivity for aryl alcohols and amines due to π-π and dipole interactions .
- Performance Metrics : Columns show resolution factors (Rs) >2.0 for compounds like binaphthol derivatives under normal-phase conditions (hexane:isopropanol 90:10) .
Q. How does this compound improve efficiency in perovskite solar cells (PSCs)?
- Surface Modification : Derivatives like 4-(trifluoromethyl)phenylacetic acid (TFA) form dipole layers on ITO substrates, reducing defect states and improving hole transport. This increases power conversion efficiency (PCE) to >20% in inverted PSCs .
- Mechanism : The carboxyl group passivates surface -OH groups on ITO, while the CF₃ moiety adjusts work function (WF) to align energy levels .
Q. Data Contradiction Analysis
Q. Why might differential enantioselectivity occur in identical reactions using this compound?
- Solvent Polarity : In polar solvents (e.g., MeOH), hydrogen bonding dominates, favoring one transition state. In apolar solvents (e.g., hexane), steric effects prevail, leading to reversed selectivity .
- Substrate Electronic Effects : Electron-rich substrates interact more strongly with the CF₃ group, altering selectivity. For example, aryl vs. alkyl amines show ee variations up to 30% under identical conditions .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and handling this compound?
- Storage : Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the methoxy group .
- Handling : Use anhydrous conditions for reactions. Pre-dry solvents over molecular sieves to avoid racemization .
Tables
Property | Value | Reference |
---|---|---|
Molecular Weight | 234.17 g/mol | |
Melting Point | 46–49°C | |
Optical Rotation ([α]D²⁵) | -15.6° (c = 1, CHCl₃) | |
Chiral Purity | >99.5% ee (validated by HPLC) | |
Boiling Point | 95–97°C at 0.05 mmHg |
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKJUXBWFATTE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897011 | |
Record name | (-)-Mosher's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-71-5 | |
Record name | (S)-Methoxy(trifluoromethyl)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17257-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Mosher's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172HCJ1IQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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